molecular formula C12H7ClO2 B1251455 7-Chloro-2-dibenzofuranol CAS No. 73518-07-7

7-Chloro-2-dibenzofuranol

Cat. No. B1251455
CAS RN: 73518-07-7
M. Wt: 218.63 g/mol
InChI Key: ZLLZJWZFKKBNDP-UHFFFAOYSA-N
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Description

8-hydroxy-3-chlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 7 and a hydroxy group at position 2. It is a member of dibenzofurans, a member of phenols and an organochlorine compound. It derives from a hydride of a dibenzofuran.

Scientific Research Applications

Electrophilic Character in Protein Labeling

7-Chloro-2-dibenzofuranol demonstrates significant electrophilic properties, particularly useful in protein labeling. Baines, Allen, and Brocklehurst (1977) explored its electrophilic character, emphasizing its reactivity towards nucleophiles and potential in irreversible protein alkylation (Baines, Allen, & Brocklehurst, 1977).

Pharmaceutical Analysis Techniques

Elbashir, Suliman, and Aboul‐Enein (2011) highlighted the application of 7-Chloro-2-dibenzofuranol in pharmaceutical analysis, particularly in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines. This showcases its utility as a fluorogenic and chromogenic reagent (Elbashir, Suliman, & Aboul‐Enein, 2011).

Quantitative Fluorescence Detection

Voigt and Eitenmiller (1974) utilized 7-Chloro-2-dibenzofuranol for quantitative fluorescence detection of biologically active amines in fermented foods. Its advantage lies in the simplicity of derivative formation and the ability to form fluorescent derivatives with various biologically active amines (Voigt & Eitenmiller, 1974).

Synthesis of Lipophilic Oligonucleotides

Köstler and Rosemeyer (2009) reported on the synthesis of novel phosphoramidite building blocks for preparing lipophilic oligonucleotides, involving the reaction of inosine with 7-Chloro-2-dibenzofuranol derivatives. This research underscores its role in advancing oligonucleotide chemistry (Köstler & Rosemeyer, 2009).

Dechlorination of Polychlorinated Dibenzodioxins

Ukisu and Miyadera (2002) explored the dechlorination of polychlorinated dibenzodioxins using 7-Chloro-2-dibenzofuranol under mild conditions. This study presents its potential in environmental remediation, particularly in removing chlorine from harmful compounds (Ukisu & Miyadera, 2002).

Thiol-Specific Fluorigenic Reagent

Andrews, Ghosh, Ternai, and Whitehouse (1982) synthesized and studied 7-Chloro-2-dibenzofuranol as a new fluorigenic, thiol-specific reagent. Its specificity towards thiols and improved fluorescence intensity make it a valuable tool in biochemistry (Andrews, Ghosh, Ternai, & Whitehouse, 1982).

Substitution Reactions with Aromatic Amines

Read and Norris (1985) investigated the nucleophilic substitution reactions of 7-Chloro-2-dibenzofuranol with aromatic amines. This study demonstrates its versatility in chemical synthesis, especially in reactions with primary and secondary aromatic amines (Read & Norris, 1985).

Crystal and Molecular Structure Analysis

Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, and Rangappa (2008) conducted a detailed crystal and molecular structure analysis of a compound derived from 7-Chloro-2-dibenzofuranol. This work provides insights into the structural aspects of derivatives and their potential applications in material science (Thimmegowda et al., 2008).

properties

CAS RN

73518-07-7

Product Name

7-Chloro-2-dibenzofuranol

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

7-chlorodibenzofuran-2-ol

InChI

InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H

InChI Key

ZLLZJWZFKKBNDP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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